![molecular formula C21H20ClFN2O4S2 B2488672 N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-88-2](/img/structure/B2488672.png)
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, fluorination, and the use of protective groups. For example, the use of p-methoxybenzyl (PMB) protection/deprotection strategies has been described for the synthesis of phenoxy substituted thiophene sulfonamides, highlighting the importance of protecting groups in facilitating nucleophilic displacement reactions under mild conditions (Williams, Dandepally, & Kotturi, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as FT-IR, NMR, and mass spectrometry. These methods provide insights into the functional groups present, molecular conformation, and the overall molecular geometry. For instance, the synthesis and characterization of 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide involved spectral analysis to confirm its structure (Naganagowda & Petsom, 2011).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives often exploit the reactivity of the thiophene ring towards electrophilic substitution and nucleophilic displacement. These reactions can lead to a variety of products with different chemical properties. For example, the synthesis of substituted thiophene derivatives from amino-thiophene-carboxamide and carboxaldehydes showcases the versatility of thiophene chemistry in producing compounds with potential antimicrobial activity (Puthran et al., 2019).
Aplicaciones Científicas De Investigación
Antimalarial Activity
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide and similar benzothiophene carboxamide derivatives have been synthesized and identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), an enzyme crucial for the survival of the malaria-causing organism Plasmodium falciparum. These compounds exhibit strong inhibition of PfENR, with bromo-benzothiophene carboxamide derivatives showing high potency, suggesting their promise for the development of new antimalarial agents Banerjee et al., 2011.
Antimicrobial and Antifungal Activity
Research indicates that N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide related compounds demonstrate significant antimicrobial and antifungal activities. Studies have synthesized a variety of semicarbazone derivatives with structural similarities and tested their antimicrobial effectiveness. Among these, specific compounds have shown to possess considerable antibacterial and antifungal properties, highlighting their potential as templates for developing new antimicrobial agents Ahsan et al., 2016.
Application in Chemical Synthesis
The chemical framework of N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is instrumental in the synthesis of various organic molecules. This includes its role in the development of new synthetic pathways and methodologies that leverage its structural components for creating complex molecules with potential biological applications. Such research not only advances the field of synthetic organic chemistry but also provides valuable insights into designing more efficient and selective reactions for pharmaceutical development Spoorthy et al., 2021.
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S2/c1-3-29-16-7-5-15(6-8-16)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-9-18(23)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZCSAFPKHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

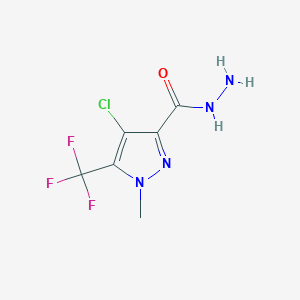
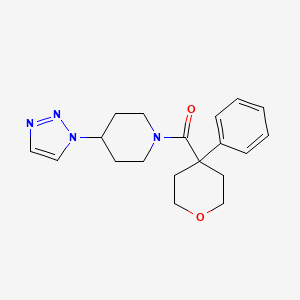
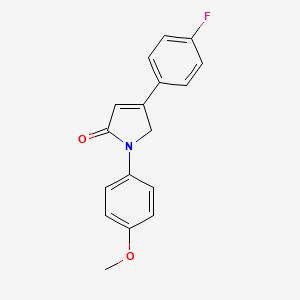
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
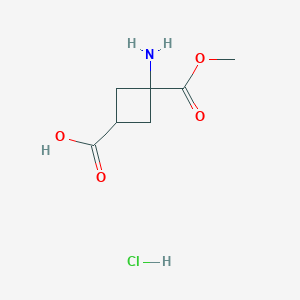

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
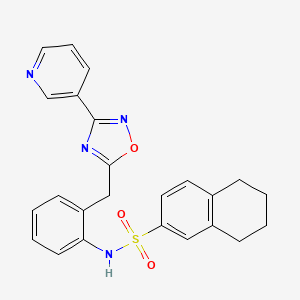
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)